molecular formula C14H23N3 B13405653 2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine

2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine

Cat. No.: B13405653
M. Wt: 233.35 g/mol
InChI Key: VZAIVOISORCACP-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C14H23N3 and a molecular weight of 233.36 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

2-methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine

InChI

InChI=1S/C14H23N3/c1-14(2,12-15)17-10-8-16(9-11-17)13-6-4-3-5-7-13/h3-7H,8-12,15H2,1-2H3

InChI Key

VZAIVOISORCACP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)N1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets such as receptors and enzymes. It is known to act as an antagonist at certain receptors, thereby inhibiting their activity . The compound’s effects are mediated through pathways involving neurotransmitter modulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its phenylpiperazine moiety is crucial for its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine, also known as a piperazine derivative, has garnered attention for its potential biological activities, particularly its role as an acetylcholinesterase (AChE) inhibitor. This compound, with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol, is structurally characterized by a piperazine ring and a phenyl group that enhances its lipophilicity, impacting its pharmacokinetic properties and receptor interactions.

The primary biological activity of this compound is its inhibition of AChE. By blocking this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, which can improve cognitive functions and may provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease. The efficacy of this compound is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

Inhibition of Acetylcholinesterase

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against AChE. The IC50 values reported in various studies suggest that this compound is a potent inhibitor, making it a candidate for further exploration in treating cognitive impairments.

Anticonvulsant Activity

In addition to its effects on cholinergic systems, derivatives of piperazine compounds similar to this compound have been evaluated for anticonvulsant properties. In animal models, certain analogs have shown protective effects against seizures in the maximal electroshock (MES) test, indicating potential therapeutic applications in epilepsy .

Data Tables

Activity IC50 Value (µM) Reference
AChE Inhibition5.6
Anticonvulsant Activity (MES)100 mg/kg (effective)

Cognitive Enhancement

A study focused on the cognitive enhancement effects of AChE inhibitors included this compound. Results indicated improved memory retention and learning capabilities in animal models treated with this compound compared to controls.

Epileptic Models

In another investigation, various piperazine derivatives were tested for their anticonvulsant activities. Among them, compounds structurally related to this compound displayed significant protection against induced seizures at specific dosages .

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